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Compound of Interest

Compound Name: 2-Ethyl-5-methoxyphenol

CAS No.: 19672-02-7

Cat. No.: B034888 Get Quote

Introduction & Scientific Context
2-Ethyl-5-methoxyphenol (CAS 19672-02-7) is a specialized phenolic building block with

significant utility in medicinal chemistry and biochemical profiling. Unlike generic phenols, its

specific substitution pattern—an ethyl group at the C2 position and a methoxy group at C5—

confers unique lipophilicity and electronic properties, making it a critical "privileged fragment" in

drug discovery.

Key Applications
Fragment-Based Drug Discovery (FBDD): This scaffold serves as a mimetic for the

hydrophobic pharmacophore found in high-affinity Dopamine D2/D3 receptor antagonists

(e.g., Eticlopride). The "2-ethyl-5-methoxyphenol" moiety is documented to anchor ligands

into the receptor's orthosteric binding pocket via hydrophobic interactions with residues such

as Val111 and Phe346.[1]

Metabolic Stability Profiling: As a lipophilic phenol, it is an ideal model substrate for

characterizing Phase II conjugation enzymes, specifically UDP-Glucuronosyltransferases

(UGTs) and Sulfotransferases (SULTs).

Kinase Inhibitor Design: Recent studies in Trypanosoma brucei have utilized this moiety to

target the hydrophobic B-site of Protein Kinase A (PKA), demonstrating its versatility beyond

GPCRs.
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Mechanism of Action & Pharmacophore Analysis[1]
[2]
To understand the utility of 2-Ethyl-5-methoxyphenol in assays, one must visualize its

interaction within a protein binding pocket. The diagram below illustrates its role as a

hydrophobic anchor in the Dopamine D2 receptor, derived from structural studies of benzamide

antipsychotics.
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Figure 1: Pharmacophore mapping of 2-Ethyl-5-methoxyphenol within the Dopamine D2

receptor binding pocket.

Experimental Protocols
Protocol A: Phase II Metabolic Stability Assay
(Glucuronidation)
Objective: To determine the intrinsic clearance (

) of 2-Ethyl-5-methoxyphenol via glucuronidation. This assay validates the compound's
suitability as a probe for UGT activity (specifically UGT1A1/1A9 isoforms).

Materials
Substrate: 2-Ethyl-5-methoxyphenol (10 mM stock in DMSO).
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Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant UGT1A1

(Corning/Gentest).

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), 25 mM stock.

Pore-forming Agent: Alamethicin (to permeabilize microsomal membranes).

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.

Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology
Pre-Incubation:

Prepare a reaction mixture containing:

HLM (0.5 mg/mL final protein conc.)

Alamethicin (50 µg/mg protein) - Critical for maximal UGT activity.

MgCl₂ (10 mM)

Tris-HCl buffer.

Incubate on ice for 15 minutes to allow alamethicin to form pores.

Substrate Addition:

Add 2-Ethyl-5-methoxyphenol to a final concentration of 10 µM (ensure DMSO < 0.1%).

Pre-warm mixture to 37°C for 5 minutes.

Reaction Initiation:

Initiate reaction by adding UDPGA (final conc. 2 mM).

Total reaction volume: 200 µL.
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Sampling:

At time points

min, remove 30 µL aliquots.

Immediately dispense into 120 µL ice-cold Stop Solution (ACN).

Processing:

Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

Collect supernatant for LC-MS/MS analysis.

Data Analysis
Depletion Calculation: Plot

vs. Time.

Slope (

): Determine the negative slope of the linear regression.

Half-life (

):

.

Intrinsic Clearance (

):

Protocol B: Surface Plasmon Resonance (SPR)
Fragment Screening
Objective: To measure the binding affinity (

) of 2-Ethyl-5-methoxyphenol to a target protein (e.g., D2 Receptor or a surrogate kinase),
validating its use as a fragment hit.
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Materials
Instrument: Biacore 8K or S200.

Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5%

DMSO). Note: DMSO concentration must be matched exactly in samples.

Workflow
Immobilization:

Immobilize the target protein (Ligand) to ~2000 RU using standard Amine Coupling or NTA

capture.

Leave one flow cell blank as a reference surface.

Solvent Correction:

Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive

index changes.

Sample Preparation:

Prepare a dilution series of 2-Ethyl-5-methoxyphenol in Running Buffer.

Concentrations: 0, 10, 50, 100, 250, 500, 1000 µM.

Expert Tip: Fragments often have weak affinity (mM range); high concentrations are

necessary but watch for aggregation (square-wave sensorgrams).

Injection Cycle:

Contact time: 30 seconds (fast on-rate expected).

Dissociation time: 30 seconds (fast off-rate expected).

Flow rate: 30 µL/min.
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Analysis:

Subtract Reference Flow Cell data and Solvent Correction signals.

Fit steady-state response (

) vs. Concentration (

) to a 1:1 binding model:

Protocol C: Antioxidant Capacity (DPPH Assay)
Objective: To quantify the radical scavenging activity of the methoxyphenol moiety, relevant for

assessing off-target redox activity in cellular assays.

Methodology
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution should

be deep purple.

Standards: Ascorbic acid (positive control).

Assay:

Add 20 µL of 2-Ethyl-5-methoxyphenol (various concentrations: 1–100 µM) to 180 µL

DPPH solution in a 96-well plate.

Incubate in dark at Room Temperature for 30 mins.

Measurement: Read Absorbance at 517 nm.

Calculation:

Troubleshooting & Optimization Guide
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Issue Probable Cause Corrective Action

Low UGT Activity
Lack of pore formation in

microsomes.

Ensure Alamethicin is added

and pre-incubated on ice.

UGTs are luminal enzymes

and require membrane

permeabilization.

SPR Signal Noise DMSO mismatch.

Match DMSO % in running

buffer and samples to within

0.01%. Use solvent correction

cycles.

Compound Precipitation High lipophilicity (LogP ~2.8).

Do not exceed 1% DMSO in

enzymatic assays. For SPR,

ensure 5% DMSO is used in

running buffer to maintain

solubility at mM levels.

Non-Specific Binding
Hydrophobic adsorption to

plastics.

Use Low-Binding plates and

pipette tips. Add 0.01% BSA or

Tween-20 to assay buffers if

compatible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b034888?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

